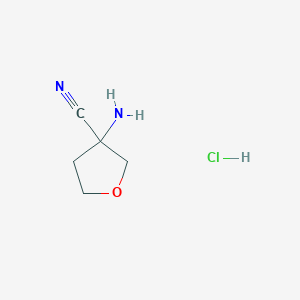
2-Amino-5,5-dimethylhexan-1-ol hydrochloride
Overview
Description
2-Amino-5,5-dimethylhexan-1-ol hydrochloride is an aliphatic secondary amine . It is used in the preparation of glycosyl β-amino acids with antitubercular activity . The molecular formula of this compound is C8H20ClNO and it has a molecular weight of 181.7 g/mol .
Synthesis Analysis
The synthesis of amines like 2-Amino-5,5-dimethylhexan-1-ol hydrochloride can involve several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Scientific Research Applications
Photochemical Dimerization
Compounds such as 2-aminopyridines undergo photochemical reactions, highlighting the potential of amino-functionalized compounds in photochemical synthesis and the study of unique chemical dimerization processes. This application suggests that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could be explored in the context of photochemical reactions or as a building block in the synthesis of complex molecules through light-induced processes (Taylor & Kan, 1963).
Synthesis of Antiviral Agents
Aminochloropurine derivatives have been utilized in the synthesis of antiviral compounds, demonstrating the role of amino-functionalized chemicals in medicinal chemistry and drug design. This suggests that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could potentially serve as a precursor or intermediate in the synthesis of new antiviral drugs or therapeutic agents (Harnden et al., 1987).
Combustion Chemistry Studies
Research on the combustion behavior of dimethylhexane provides insights into the combustion characteristics of hydrocarbons, which is crucial for the development of alternative fuels and understanding the combustion mechanisms of complex molecules. This indicates a potential application of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride in fuel research, especially in understanding the effects of functional groups on combustion properties (Sarathy et al., 2014).
Environmentally Benign Synthesis
The synthesis of isoxazole derivatives in aqueous media without using catalysts highlights an application in green chemistry, suggesting that 2-Amino-5,5-dimethylhexan-1-ol hydrochloride could be explored for environmentally friendly chemical synthesis processes (Dou et al., 2013).
Chemical Biology and Neurodegenerative Diseases
Compounds with amino functionalities have been studied for their potential in inhibiting neurofibrillary tangles and beta-amyloid plaques, relevant to Alzheimer's disease research. This suggests a possible research application of 2-Amino-5,5-dimethylhexan-1-ol hydrochloride in the study of neurodegenerative diseases and the development of therapeutic strategies (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
2-amino-5,5-dimethylhexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)5-4-7(9)6-10;/h7,10H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUCETGCADVWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethylhexan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)



amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)



